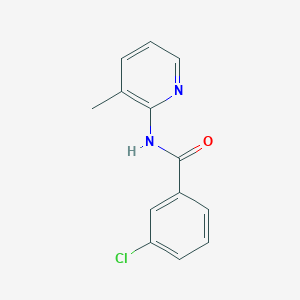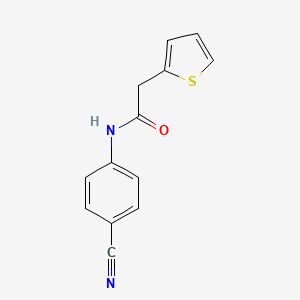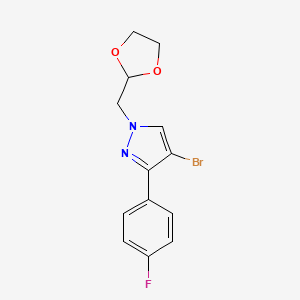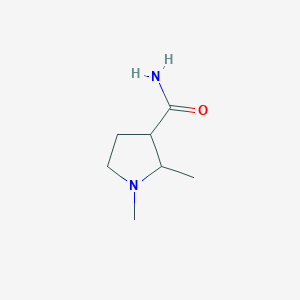
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine, also known as P7C3, is a small molecule that has been studied for its neuroprotective properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to investigate its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is not fully understood, but it is thought to act through the upregulation of nicotinamide adenine dinucleotide (NAD) synthesis. NAD is a coenzyme that plays a key role in cellular metabolism and energy production. This compound has been shown to increase NAD levels in neurons, which may help to protect them from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the production of new neurons in the hippocampus, a region of the brain that is important for learning and memory. It has also been shown to increase the activity of enzymes involved in energy production and to improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is that it is a small molecule that can be easily synthesized and modified. This makes it a good candidate for drug development. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging. Additionally, there is interest in developing more potent and selective analogs of this compound that may have improved therapeutic properties.
Synthesis Methods
The synthesis of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves a multi-step process that starts with the reaction of 3-chloropyridine with 1-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of this compound. The yield of the final product is typically around 50%.
Scientific Research Applications
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been shown to have neuroprotective effects in a variety of animal models. It has been tested in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury, among others. In these studies, this compound has been found to increase the survival of neurons and improve cognitive function.
properties
IUPAC Name |
4-(1-phenylpyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMUSZXKVNYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)